![molecular formula C10H19NO4 B1524025 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutansäure CAS No. 1387445-53-5](/img/structure/B1524025.png)
4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutansäure
Übersicht
Beschreibung
“4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid” is a chemical compound with the molecular formula C10H19NO4. It is also known as a Boc-protected amino acid, where Boc stands for tert-butoxycarbonyl . The Boc group is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of Boc-protected amino acids typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . This reaction can be performed under aqueous conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO5/c1-9(2,3)16-8(14)11-6-10(4,15)5-7(12)13/h5-6H2,1-4H3,(H,11,14)(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
As a Boc-protected amino acid, “4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid” can undergo deprotection reactions to reveal the free amine. This typically involves treatment with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical and Chemical Properties Analysis
The molecular weight of “4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid” is 217.26 g/mol. Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Medizin: Arzneimittelsynthese und -entwicklung
4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutansäure: wird in der pharmazeutischen Industrie zur Synthese verschiedener Medikamente eingesetzt. Die tert-Butoxycarbonyl (Boc)-Gruppe ist besonders wertvoll als Schutzgruppe bei der Synthese von Peptidarzneimitteln . Diese Verbindung trägt zur Bildung stabiler Peptidbindungen bei, die gegenüber vorzeitigem enzymatischem Abbau resistent sind, wodurch die Wirksamkeit von Peptid-basierten Medikamenten gesteigert wird.
Landwirtschaft: Pflanzenschutzmittel
In der Landwirtschaft findet diese Verbindung Anwendung bei der Entwicklung von Pflanzenschutzmitteln. Die Boc-Gruppe in This compound wird zur Modifizierung der Struktur von Agrochemikalien verwendet, wodurch deren Stabilität und Bioverfügbarkeit verbessert werden. Dies führt zu effektiveren Schädlingsbekämpfungs- und Krankheitsmanagementlösungen für Nutzpflanzen .
Materialwissenschaften: Polymersynthese
Die chemische Struktur von This compound ermöglicht es, als Monomer in der Polymersynthese eingesetzt zu werden. Sie trägt zur Bildung von Polymeren mit spezifischen mechanischen Eigenschaften bei, wie z. B. erhöhter Flexibilität oder Festigkeit, die bei der Herstellung von Spezialmaterialien unerlässlich sind .
Umweltwissenschaften: Biologisch abbaubare Kunststoffe
Die Umweltwissenschaften profitieren vom Einsatz von This compound bei der Synthese von biologisch abbaubaren Kunststoffen. Die Boc-geschützte Aminosäure kann in das Rückgrat von Polymeren eingebaut werden, um Materialien zu schaffen, die sich leichter in natürlichen Umgebungen zersetzen und so die Umweltverschmutzung reduzieren .
Biochemie: Enzyminhibitoren
In der Biochemie wird diese Verbindung zur Entwicklung von Enzyminhibitoren eingesetzt. Durch Blockierung der aktiven Zentren von Enzymen kann This compound Stoffwechselwege regulieren, was für die Untersuchung von Krankheitsmechanismen und die Entwicklung neuer Behandlungen entscheidend ist .
Pharmakologie: Prodrug-Formulierung
Pharmakologisch ist This compound an der Prodrug-Formulierung beteiligt. Die Boc-Gruppe kann verwendet werden, um die reaktiven Gruppen eines Arzneimittels zu maskieren, wodurch es inaktiv wird, bis es eine bestimmte Zielstelle im Körper erreicht, wo es dann für die therapeutische Wirkung aktiviert wird .
Chemieingenieurwesen: Prozessoptimierung
Im Chemieingenieurwesen spielt diese Verbindung eine Rolle bei der Prozessoptimierung. Sie wird verwendet, um die Effizienz von chemischen Reaktionen, z. B. bei der Herstellung von Feinchemikalien und Pharmazeutika, zu verbessern, indem eine bessere Kontrolle über die Reaktionsbedingungen und -ergebnisse ermöglicht wird .
Wirkmechanismus
Target of Action
It’s known that this compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of gene expression.
Mode of Action
The 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is a tert-butyloxycarbonyl-protected amino acid . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis, particularly in the synthesis of peptides . It protects the reactive amine group during peptide synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions to reveal the free amine, allowing for further reactions .
Biochemical Pathways
As a derivative of amino acids, it may be involved in the synthesis of proteins and peptides . Amino acids are the building blocks of proteins and play a key role in many biochemical pathways related to metabolism, immune response, and cell signaling.
Pharmacokinetics
The Boc group in this compound may influence its solubility and permeability, which can affect its absorption and distribution in the body .
Result of Action
As a derivative of amino acids, it may contribute to the synthesis of proteins and peptides, which are essential for various cellular functions, including cell growth, repair, and communication .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid. For instance, the removal of the Boc group requires acidic conditions . Additionally, the compound’s solubility can be affected by the solvent used, which can influence its availability for reactions .
Safety and Hazards
The compound is associated with certain hazard statements including H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(5-8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYRVJJDNPAVSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901181480 | |
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1387445-53-5 | |
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1387445-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


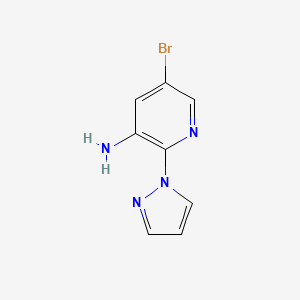
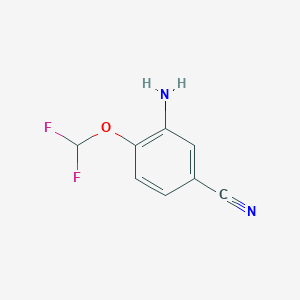
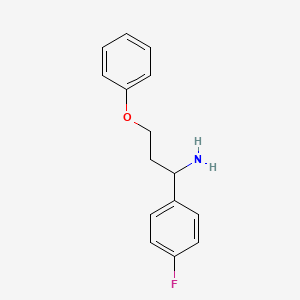
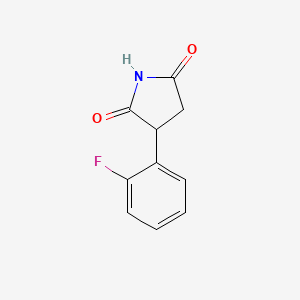

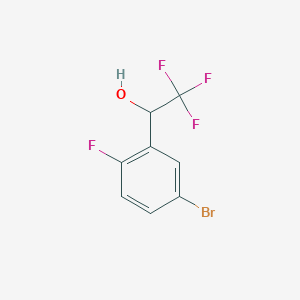
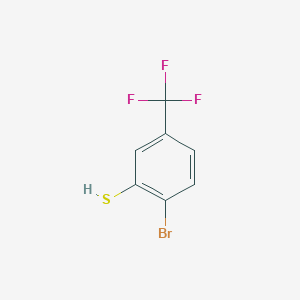
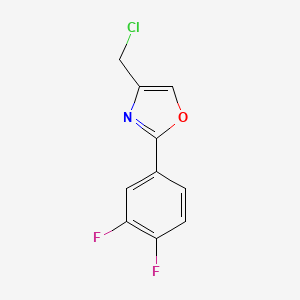
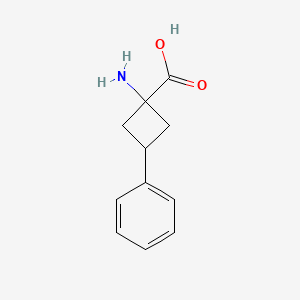
![3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile](/img/structure/B1523957.png)

![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1523961.png)

![3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B1523965.png)
